Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride
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Overview
Description
Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound, in particular, has unique properties due to the presence of an amino group and a methyl group on the carbazole ring, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbazole derivatives typically involves the cyclization of appropriate precursors. For Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride, the synthetic route may involve the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the Fischer indole cyclization of appropriate precursors in the presence of acidic conditions such as glacial acetic acid and concentrated hydrochloric acid.
Introduction of Amino and Methyl Groups: The amino group can be introduced through nitration followed by reduction, while the methyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production of carbazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, silver oxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Scientific Research Applications
Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the carbazole ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-9-ethylcarbazole: Similar in structure but with an ethyl group instead of a methyl group.
N-Substituted Carbazoles: A broad class of carbazole derivatives with various substituents on the nitrogen atom.
Benzocarbazoles: Carbazole derivatives with additional benzene rings fused to the carbazole core.
Uniqueness
Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride is unique due to the specific positioning of the amino and methyl groups on the carbazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64057-88-1 |
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Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
(9-methyl-5,6,7,8-tetrahydrocarbazol-3-yl)azanium;chloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15;/h6-8H,2-5,14H2,1H3;1H |
InChI Key |
HAQDJUJCZJSJBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)C3=C1C=CC(=C3)[NH3+].[Cl-] |
Origin of Product |
United States |
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